molecular formula C10H7NO2S B6326099 3-(Thiophen-2-yl)picolinic acid, 95% CAS No. 1225527-88-7

3-(Thiophen-2-yl)picolinic acid, 95%

Cat. No. B6326099
CAS RN: 1225527-88-7
M. Wt: 205.23 g/mol
InChI Key: VYFWSUOFPRQFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Thiophen-2-yl)picolinic acid, also known as 3-TPA, is an organic compound with a molecular formula of C7H6NO2S. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. 3-TPA is a white crystalline solid that is soluble in organic solvents. It has a melting point of 118-120 °C and a molecular weight of 168.2 g/mol.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)picolinic acid, 95% is not well understood. However, it is believed to act as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is thought to facilitate the reaction of thiophenol and picolinic acid by acting as a nucleophile, forming a covalent bond with the thiophenol and picolinic acid molecules. This covalent bond then facilitates the dehydration of the intermediate to form 3-(Thiophen-2-yl)picolinic acid, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Thiophen-2-yl)picolinic acid, 95% are not well understood. However, it is believed to have a wide range of applications in scientific research, such as in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also thought to have potential applications in the synthesis of polymers and in the preparation of polymeric materials.

Advantages and Limitations for Lab Experiments

3-(Thiophen-2-yl)picolinic acid, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain. It is also highly soluble in organic solvents, making it easy to work with. Additionally, it is a stable compound and does not require special storage conditions. However, 3-(Thiophen-2-yl)picolinic acid, 95% does have some limitations for lab experiments. It is highly reactive and can be dangerous to work with if not handled properly. Additionally, it is not very soluble in water, making it difficult to work with in aqueous solutions.

Future Directions

There are a variety of potential future directions for 3-(Thiophen-2-yl)picolinic acid, 95% research. One potential direction is to further investigate its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, further research could be conducted to explore its potential as a catalyst in the synthesis of polymers and in the preparation of polymeric materials. Another potential direction is to investigate the mechanism of action of 3-(Thiophen-2-yl)picolinic acid, 95% and to explore its potential biochemical and physiological effects. Finally, further research could be conducted to explore the potential advantages and limitations of 3-(Thiophen-2-yl)picolinic acid, 95% for lab experiments.

Synthesis Methods

3-(Thiophen-2-yl)picolinic acid, 95% can be synthesized through a variety of methods. The most common method is the reaction of thiophenol and picolinic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction proceeds in two steps: first, the formation of the thiophenol picolinate intermediate, and then the dehydration of the intermediate to form 3-(Thiophen-2-yl)picolinic acid, 95%. The reaction is typically carried out in an aqueous solution at a temperature of around 100 °C.

Scientific Research Applications

3-(Thiophen-2-yl)picolinic acid, 95% has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, as well as in the preparation of polymeric materials. Furthermore, 3-(Thiophen-2-yl)picolinic acid, 95% has been used in the synthesis of chiral compounds and as a reagent in the preparation of certain amino acids.

properties

IUPAC Name

3-thiophen-2-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-7(3-1-5-11-9)8-4-2-6-14-8/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFWSUOFPRQFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-YL)picolinic acid

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